molecular formula C₂₇H₄₄O₂ B056791 (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol CAS No. 36149-00-5

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol

Cat. No. B056791
CAS RN: 36149-00-5
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-ZCJKAFFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of vitamin D3 derivatives, including "(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol", involves the treatment of 4-phenyl-1,2,4-triazolin-3,5-dione adducts of vitamin D3 with specific reagents to yield novel double bond isomers of vitamin D3 (Reischl & Zbiral, 1980).

Molecular Structure Analysis

The molecular structure of vitamin D3 derivatives, including our compound of interest, is characterized by specific arrangements and modifications of the original vitamin D3 structure. These modifications lead to the formation of new double bond isomers that are crucial for the compound's biological activity and its synthesis process.

Chemical Reactions and Properties

The chemical reactions involving "(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol" and its derivatives typically include processes such as bromination-dehydrobromination, hydroboration, and oxidation. These reactions are instrumental in the structural elucidation and further functionalization of vitamin D3 derivatives (Costa et al., 1985).

Scientific Research Applications

Synthesis and Photoconversion

A study by Żmijewski et al. (2008) delves into the synthesis of androsta- and pregna-5,7-dienes from their precursors and their UVB-induced conversion to vitamin D-like compounds. This research outlines a method for producing secosteroidal compounds, which are considered promising candidates for anti-cancer drugs due to their reduced or eliminated calcemic activity compared to vitamin D3. The dynamic photoconversion process under UVB irradiation yields various vitamin D-like structures, highlighting the potential for developing new treatments for hyperproliferative diseases, including cancer (Żmijewski et al., 2008).

Autoxidation and Derivative Formation

Jin et al. (2004) explore the autoxidation of isotachysterol, a vitamin D3 isomer, identifying seven previously unknown oxygenation products. This study provides insights into the chemical behavior of secosteroids under atmospheric oxygen, contributing to the understanding of their stability and potential modifications for therapeutic applications (Jin et al., 2004).

Triterpenoid and Secosteroid Discovery

Research into natural products has led to the discovery of various triterpenoids and secosteroids with unique structures and potential biological activities. For instance, Chang et al. (2008) identified new cucurbitane-type triterpenes from Momordica charantia, adding to the repertoire of compounds for further biological evaluation (Chang et al., 2008). Similarly, studies on soft corals and ascidians have uncovered new 9,11-secosteroids, highlighting their cytotoxic properties and potential as anticancer agents (Su et al., 2006); (Aiello et al., 2003).

Biological Impact and Applications

The interaction of secosteroids with biological membranes and their impact on cellular functions is another area of active research. Wachtel et al. (2006) synthesized a compound that alters the biophysical properties of phosphatidylethanolamine membranes, potentially contributing to the understanding of atherosclerosis mechanisms (Wachtel et al., 2006).

Safety And Hazards

The safety data sheet (SDS) for this compound includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

(3E)-3-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11-,22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-ZCJKAFFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C/C=C/3\CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

CAS RN

36149-00-5
Record name 5,6-trans-25-Hydroxycholecalciferol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036149005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β,5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.